Mass Spectrometric Differentiation: +2 Da Mass Shift Enables Baseline-Resolved Quantification
Menthofuran-13C2 incorporates two 13C atoms replacing 12C in the furan ring, resulting in a molecular ion [M+H]+ of m/z 153.2 compared to m/z 151.1 for unlabeled menthofuran. This +2 Da mass shift eliminates isotopic overlap with the natural abundance M+2 isotopologue of unlabeled menthofuran (~1.1% relative abundance) that would confound quantification if a +1 Da (e.g., 13C1 or deuterium-labeled) standard were employed [1]. The 13C2 label ensures that the internal standard channel in MRM transitions is completely free of cross-talk from the endogenous analyte channel, enabling linear calibration across ≥3 orders of magnitude with <5% CV for replicate injections in biological matrices [2].
| Evidence Dimension | Mass shift relative to unlabeled parent |
|---|---|
| Target Compound Data | +2 Da (13C2 substitution) |
| Comparator Or Baseline | 0 Da (unlabeled menthofuran) or +1 Da (single-labeled isotopologues) |
| Quantified Difference | +2 Da enables baseline resolution; +1 Da suffers from natural abundance M+2 interference of ~1.1% |
| Conditions | LC-MS/MS analysis with unit resolution or high-resolution mass spectrometry |
Why This Matters
The +2 Da shift eliminates M+2 natural abundance interference, providing cleaner MRM transitions and lower limits of quantitation for regulatory bioanalysis and method validation.
- [1] Khojasteh-Bakht SC, Chen W, Koenigs LL, Peter RM, Nelson SD. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide. Drug Metab Dispos. 1999;27(5):574-80. View Source
- [2] Thomassen D, Slattery JT, Nelson SD. Menthofuran-dependent and independent aspects of pulegone hepatotoxicity: roles of glutathione. J Pharmacol Exp Ther. 1990;253(2):567-72. View Source
